molecular formula C15H21NO5 B562939 N-tert-Boc-2-(4-formyl-2-methoxyphenoxy)ethylamine-d3 CAS No. 1189481-50-2

N-tert-Boc-2-(4-formyl-2-methoxyphenoxy)ethylamine-d3

Cat. No.: B562939
CAS No.: 1189481-50-2
M. Wt: 298.353
InChI Key: ONQJWNUBKOGDHF-GKOSEXJESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Boc-2-(4-formyl-2-methoxyphenoxy)ethylamine-d3 involves multiple steps, starting with the protection of the amine group using tert-butoxycarbonyl (Boc) protectionThe final product is obtained through purification processes such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The process is optimized for high yield and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

N-tert-Boc-2-(4-formyl-2-methoxyphenoxy)ethylamine-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-tert-Boc-2-(4-formyl-2-methoxyphenoxy)ethylamine-d3 is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of N-tert-Boc-2-(4-formyl-2-methoxyphenoxy)ethylamine-d3 involves its interaction with specific molecular targets, such as enzymes and receptors. The deuterium atoms in the compound provide stability and reduce the rate of metabolic degradation, making it an ideal candidate for studying metabolic pathways and drug interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-tert-Boc-2-(4-formyl-2-methoxyphenoxy)ethylamine-d3 is unique due to its specific deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research applications where isotopic labeling is essential .

Properties

IUPAC Name

tert-butyl N-[2-[4-formyl-2-(trideuteriomethoxy)phenoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(18)16-7-8-20-12-6-5-11(10-17)9-13(12)19-4/h5-6,9-10H,7-8H2,1-4H3,(H,16,18)/i4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONQJWNUBKOGDHF-GKOSEXJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=C(C=C(C=C1)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC(=C1)C=O)OCCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50661822
Record name tert-Butyl (2-{4-formyl-2-[(~2~H_3_)methyloxy]phenoxy}ethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189481-50-2
Record name tert-Butyl (2-{4-formyl-2-[(~2~H_3_)methyloxy]phenoxy}ethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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